molecular formula C9H5FN2O2 B1295531 6-Fluoro-8-nitroquinoline CAS No. 343-26-0

6-Fluoro-8-nitroquinoline

Cat. No.: B1295531
CAS No.: 343-26-0
M. Wt: 192.15 g/mol
InChI Key: LDSAYITYLRHGQV-UHFFFAOYSA-N
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Description

6-Fluoro-8-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-nitroquinoline typically involves the nitration of 6-fluoroquinoline. One common method includes the reaction of 6-fluoroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-8-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s ability to penetrate biological membranes and reach its targets. These interactions can lead to the inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-8-nitroquinoline is unique due to the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAYITYLRHGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187859
Record name Quinoline, 6-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-26-0
Record name Quinoline, 6-fluoro-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 6-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar fashion using route 10 general procedure 20, 4-fluoro-2-nitroaniline (1.0 g, 6.41 mmol), glycerol (1.83 g, 19.9 mmol), 3-nitrobenzenesulfonic acid sodium salt (1.8 g, 8.33 mmol) and H2SO4/H2O (6 ml, 7:5) gave the title compound (1.04 g, 84%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 6-fluoroquinoline (2 g, 13.6 mmol) and fuming HNO3 (15 mL) in a round bottom flask equipped with a cooling condenser was refluxed for 100 hours, the resulting mixture was cooled to r.t., poured slowly into crushed ice/H2O, and then the mixture was extracted with DCM (200 mL×3). The combined organic layers were dried over Na2SO4, and concentrated. The residue was passed through a short pad of silica gel to give 1.6 g of title compound. 1H NMR (CHLOROFORM-d) δ: 9.08 (dd, J=4.1, 1.5 Hz, 1H), 8.25 (dd, J=8.5, 1.5 Hz, 1H), 7.89 (dd, J=7.5, 2.8 Hz, 1H), 7.72 (dd, J=8.1, 2.8 Hz, 1H), 7.62 (dd, J=8.4, 4.3 Hz, 1H). LC-MS: m/z 466.6 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Fluoro-2-nitro-phenylamine (15 g, 96 mmol) was added to a mixture of 4-nitrophenol (9.5 g, 144 mmol) and glycerol (27 ml), then concentrated sulphuric acid (8.3 ml, 154 mmol) was added dropwise. The mixture was stirred at 130° C. for 4 hours. For the workup, the reaction mixture was cooled to room temperature, then poured into ice-water. The precipitate was filtered and the aqueous phase was made basic with sodium hydroxide (15% solution). There were obtained 2.0 g (11%) of 6-fluoro-8-nitro-quinoline as a brown solid; (calculated) C9H5FN2O2 [192.2]; (found) [M+H]+=193.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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